molecular formula C22H21ClN4O3S2 B2418737 N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941891-81-2

N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2418737
CAS No.: 941891-81-2
M. Wt: 489.01
InChI Key: UQQDFWVIPBVUQF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O3S2 and its molecular weight is 489.01. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S2/c1-14(28)25-16-6-8-17(9-7-16)26-21(30)13-32-22-27-18(12-31-22)10-20(29)24-11-15-4-2-3-5-19(15)23/h2-9,12H,10-11,13H2,1H3,(H,24,29)(H,25,28)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQDFWVIPBVUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple functional groups, including an acetamide and a thiazole moiety. Its molecular formula is C20H22ClN3O2SC_{20}H_{22}ClN_3O_2S, with a molecular weight of approximately 489.01 g/mol. The presence of the thiazole ring and chlorinated benzyl group enhances its biological activity compared to simpler analogs .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Thiazole Derivative : The initial step involves the reaction of appropriate thiazole precursors with chlorinated benzyl amines.
  • Acetamide Introduction : Following the formation of the thiazole structure, an acetamide group is introduced to enhance solubility and biological activity.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the thiazole to the acetamide moiety.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various models, particularly in cancer treatment.

Antitumor Activity

Recent studies have highlighted its potent antitumor effects against several cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). For instance, a lead compound derived from this class demonstrated high in vitro potency against both sensitive and resistant cancer cell lines, inducing apoptosis and autophagy as mechanisms of action .

Antibacterial Properties

In addition to its anticancer effects, the compound has shown promising antibacterial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that the compound significantly reduced tumor growth in vivo using an A375 melanoma xenograft model in mice. The mechanism involved the induction of programmed cell death pathways .
  • Antibacterial Evaluation : Another study assessed its antibacterial properties against Staphylococcus epidermidis, revealing activity comparable to norfloxacin. The structure-activity relationship (SAR) indicated that electron-donating groups on the benzene ring enhanced antibacterial efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
N-(3-acetamidophenyl)-2-thiazolC11H12N2OSLacks chlorine; simpler structure
4-Chlorobenzyl derivativeC15H14ClN3OSimilar thiazole but different substituents
Thiazole-based anti-inflammatory agentsVariesFocus on anti-inflammatory properties; varied substituents

The unique combination of functional groups in this compound contributes significantly to its enhanced biological activity compared to simpler analogs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-acetamidophenyl)-2-((4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative species. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies involving human cancer cell lines, such as MCF7 (breast cancer), demonstrated that it can induce apoptosis and inhibit cell proliferation. Molecular docking studies suggest that it binds effectively to cancer-related receptors, enhancing its therapeutic potential against resistant cancer types .

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of various thiazole derivatives, including this compound, revealing promising results against pathogens like Staphylococcus aureus and Escherichia coli. The compound showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
  • Anticancer Activity :
    • In a recent investigation, the compound was tested against several cancer cell lines. Results indicated that it significantly inhibited the growth of MCF7 cells with an IC50 value in the low micromolar range, suggesting it may serve as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for preparing thiazole-acetamide derivatives like the target compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Chloroacetylation of amines (e.g., diphenylamine) in toluene to form intermediates like 2-chloro-N,N-diphenyl acetamide .
  • Step 2 : Condensation with thiourea in ethanol to generate thiazole cores .
  • Step 3 : Thioether formation via nucleophilic substitution, using catalysts like triethylamine and solvents such as acetone .
  • Key characterization : TLC for reaction monitoring, MS (FAB) for molecular ion confirmation, and elemental analysis for purity validation (e.g., C=66.48%, N=16.85%) .

Q. How can researchers validate the structural integrity of the synthesized compound?

  • Spectroscopic methods : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent connectivity and functional groups (e.g., acetamide protons at δ ~2.1 ppm) .
  • Mass spectrometry : Confirm molecular weight via [M+1]+ peaks (e.g., m/z 416.15) .
  • Elemental analysis : Compare calculated vs. observed values (e.g., H=5.09% found vs. 5.05% calculated) to assess purity .

Q. What are the standard assays for evaluating biological activity in similar compounds?

  • Antimicrobial testing : Agar dilution or microbroth dilution assays against bacterial/fungal strains (e.g., Candida spp.) .
  • Antitubercular activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC50_{50} values .

Advanced Research Questions

Q. How do crystallographic studies inform the compound's molecular conformation and stability?

  • X-ray diffraction : Reveals dihedral angles (e.g., 61.8° between dichlorophenyl and thiazolyl planes) and hydrogen-bonding motifs (e.g., N–H⋯N R_2$$^2(8) dimers) that stabilize crystal packing .
  • Implications : Twisted conformations may reduce steric hindrance, enhancing binding to biological targets .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • SAR analysis : Systematically vary substituents (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl) and correlate changes with activity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .

Q. How can synthetic methodologies be optimized for higher yields or selectivity?

  • Catalyst screening : Compare triethylamine vs. DMAP in thioether formation reactions to improve reaction rates .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF vs. acetone) to enhance solubility of intermediates .
  • Purification : Optimize recrystallization solvents (e.g., ethanol vs. methanol) based on differential solubility of byproducts .

Q. What analytical techniques are critical for studying intermolecular interactions in solid-state formulations?

  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles .
  • Powder XRD : Monitor polymorphic transitions during storage .
  • FT-IR spectroscopy : Identify hydrogen-bonding patterns (e.g., N–H stretching at ~3300 cm1^{-1}) .

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